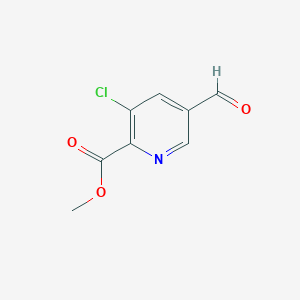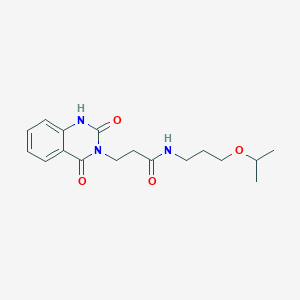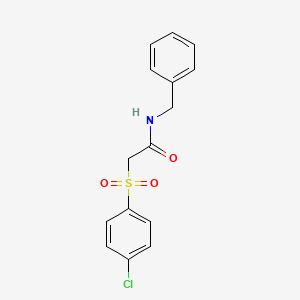![molecular formula C17H17ClF3N5O3 B2866480 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide CAS No. 321433-46-9](/img/structure/B2866480.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a methoxybenzyl group, and a hydrazinecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the pyridine ring and various substituents. The electron-withdrawing trifluoromethyl group could influence the electronic properties of the pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, and the trifluoromethyl group could undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridines: , a key structural motif in this compound, are extensively used in the agrochemical industry. They serve as active ingredients in pesticides and herbicides, providing protection for crops against pests and weeds . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Development
Several derivatives of trifluoromethylpyridine, including the compound , are utilized in pharmaceutical research. They are involved in the development of new drugs due to their potential biological activities. Some of these compounds have been granted market approval, while many candidates are currently undergoing clinical trials .
Organic Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis. It is used to create various structurally complex molecules for further application in medicinal chemistry and material science .
Hepatitis C Treatment Research
Derivatives of this compound have been used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids are studied as potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .
Fluorinated Compounds Research
The compound’s trifluoromethyl group is significant in the study of fluorinated organic chemicals, which are becoming increasingly important due to their effects on the biological activities and physical properties of compounds .
Veterinary Products
Similar to its use in human pharmaceuticals, this compound’s derivatives are also applied in the veterinary industry. They are used in the formulation of products aimed at improving animal health .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methoxyphenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O3/c1-26(15-14(18)7-12(8-22-15)17(19,20)21)25-16(27)23-10-24-29-9-11-3-5-13(28-2)6-4-11/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKJEIQJZTJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)

![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)
![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)
![5-Chloro-2-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2866417.png)

